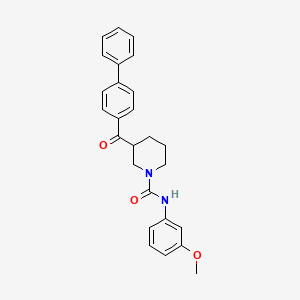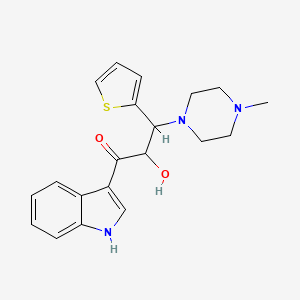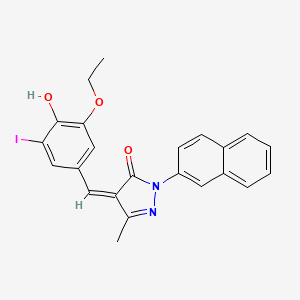
3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. It has been found to be effective in treating various diseases, including cancer, autoimmune disorders, and neurological disorders.
Applications De Recherche Scientifique
3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various types of cancer, including lung cancer, breast cancer, and colorectal cancer. It has also shown promise in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been found to have neuroprotective effects and may be useful in treating neurological disorders such as Alzheimer's disease.
Mécanisme D'action
3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and plays a key role in the development and progression of cancer and other diseases. By inhibiting the activity of BRD4, this compound can slow down or stop the growth of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also reduce the production of inflammatory cytokines in autoimmune disorders, leading to a reduction in inflammation. In addition, this compound has been found to have neuroprotective effects and may help to prevent the death of neurons in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide is its specificity for BRD4, which makes it a promising therapeutic agent with minimal off-target effects. However, one limitation is that it may not be effective in all types of cancer or autoimmune disorders. In addition, more research is needed to determine the optimal dosage and administration of this compound for different diseases.
Orientations Futures
There are several future directions for research on 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide. One direction is to explore its potential in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to investigate its potential in the treatment of other diseases, such as viral infections and metabolic disorders. Furthermore, more research is needed to understand the long-term effects of this compound and its potential for development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide involves several steps. The first step is the preparation of 3-(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid, which is then reacted with 3-methoxyaniline to form the desired compound. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-phenylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-24-11-5-10-23(17-24)27-26(30)28-16-6-9-22(18-28)25(29)21-14-12-20(13-15-21)19-7-3-2-4-8-19/h2-5,7-8,10-15,17,22H,6,9,16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZPURYQACTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![1-(2-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6104266.png)
![1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)
![3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B6104278.png)

![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)


methanol](/img/structure/B6104329.png)
![4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6104333.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6104341.png)

![3,5-dimethoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6104376.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6104381.png)